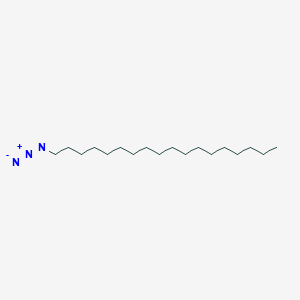

1-Azidooctadecane

Description

Properties

IUPAC Name |

1-azidooctadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFHHDGJVUZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483015 | |

| Record name | Octadecane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121955-20-2 | |

| Record name | Octadecane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azidooctadecane

Nucleophilic Substitution Routes

The classical and most widely employed method for synthesizing 1-azidooctadecane is through nucleophilic substitution (SN2) reactions. This approach relies on the displacement of a good leaving group, typically a halide, from the 1-position of an octadecane (B175841) chain by the azide (B81097) anion.

Synthesis from 1-Bromooctadecane (B154017) via Sodium Azide Reaction

The reaction of 1-bromooctadecane with sodium azide is a well-established and frequently utilized method for the preparation of 1-azidooctadecane. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the sodium cations, leaving the azide anion more nucleophilic.

The reaction conditions can be varied to optimize the yield and reaction time. For instance, one procedure involves heating a mixture of 1-bromooctadecane and sodium azide in dried DMF at 70°C for 24 hours. Current time information in Chatham County, US. Another set of conditions employs a lower temperature of 50°C for a significantly shorter duration of 2 hours in DMF, which was reported to lead to the complete conversion of the starting material and a quantitative yield of 1-azidooctadecane. nih.gov A third variation utilizes a higher temperature of 80°C for 24 hours in DMF. mdpi.com The selection of specific reaction parameters often depends on the desired scale, time constraints, and downstream applications of the product.

Interactive Data Table: Synthesis of 1-Azidooctadecane from 1-Bromooctadecane

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| 1-Bromooctadecane | Sodium Azide | DMF | 70 | 24 | Not specified | Current time information in Chatham County, US. |

| 1-Bromooctadecane | Sodium Azide | DMF | 50 | 2 | Quantitative | nih.gov |

| 1-Bromooctadecane | Sodium Azide | DMF | 80 | 24 | Not specified | mdpi.com |

Alternative Halide Precursors and Reaction Conditions

While 1-bromooctadecane is a common precursor, other octadecyl halides can also serve as starting materials for the synthesis of 1-azidooctadecane. The reactivity of the halide leaving group generally follows the order I > Br > Cl.

The use of 1-chlorooctadecane (B165108) as a precursor has been documented. In one instance, 1-azidooctadecane was prepared from 1-chlorooctadecane by reacting it with sodium azide in dimethyl sulfoxide (B87167) (DMSO). nii.ac.jp To facilitate the reaction, a catalytic amount of tetrabutylammonium (B224687) iodide was added as a phase-transfer catalyst. The reaction mixture was heated at 83°C for 16 hours. nii.ac.jp The iodide from the catalyst can undergo halide exchange with the chloride, forming the more reactive 1-iodooctadecane (B1330385) in situ.

Although specific documented examples for the direct conversion of 1-iodooctadecane to 1-azidooctadecane are less common in the searched literature, it is a chemically feasible and expected reaction. Given the higher reactivity of iodide as a leaving group compared to bromide and chloride, the reaction with sodium azide would likely proceed under milder conditions (e.g., lower temperature or shorter reaction time) than those required for the other halides. organic-chemistry.orglookchem.com

Emerging Synthetic Approaches

Beyond traditional nucleophilic substitution, research into novel synthetic methods offers potential new routes to alkyl azides, including 1-azidooctadecane. These emerging approaches often focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like alkyl halides.

One such area is the metal-catalyzed azidation of C-H bonds. These reactions can selectively introduce an azide group at a specific carbon atom in a hydrocarbon chain. nih.govmdpi.com For instance, iron-catalyzed systems have been developed for the azidation of C(sp³)–H bonds. nih.gov These methods often involve the generation of a radical intermediate that then reacts to form the C-N bond. While many examples focus on more complex molecules, the principles can be applied to long-chain alkanes like octadecane. acs.org

Radical azidation represents another frontier. These methods can involve the generation of an azide radical (N3•) which can then react with an alkane. rsc.org The azide radical can be generated from various precursors through processes like single-electron transfer (SET) or photoredox catalysis. rsc.org These reactions offer a different mechanistic pathway compared to the SN2 reaction and can sometimes provide access to products that are difficult to obtain through traditional means. The direct azidation of unactivated C-H bonds in alkanes is a significant challenge in organic synthesis, and these emerging methods hold promise for more efficient and selective syntheses of long-chain alkyl azides in the future. researchgate.netresearchgate.net

Reactivity and Transformational Pathways of the Azido Functional Group in 1 Azidooctadecane

Fundamental Azide (B81097) Reactivity in Organic Transformations

The azide group is considered a pseudo-halogen and can undergo various transformations. One of the most fundamental reactions of azides is the 1,3-dipolar cycloaddition with alkynes, a reaction first described by Huisgen. organic-chemistry.orgnih.gov This thermal reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgnih.gov The high activation energy and lack of regioselectivity in the uncatalyzed reaction limited its widespread use until the advent of catalyzed versions. organic-chemistry.org

Beyond cycloadditions, the azido (B1232118) group can be reduced to a primary amine, a common transformation in organic synthesis. It can also participate in the Staudinger ligation, a reaction with a phosphine (B1218219) that forms an aza-ylide intermediate, which can then be trapped to form a stable amide bond. nih.gov However, the Staudinger ligation is known to have relatively slow reaction kinetics. nih.gov

Click Chemistry Paradigm and 1-Azidooctadecane

The limitations of the traditional Huisgen 1,3-dipolar cycloaddition were largely overcome by the development of catalyzed and strain-promoted versions, which form the cornerstone of the click chemistry paradigm. organic-chemistry.orgwikipedia.org These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for a variety of applications, including in materials science and bioconjugation. nih.govchempep.com 1-Azidooctadecane, with its long alkyl chain, is a valuable building block in these reactions for introducing hydrophobic properties into the target molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used click reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides like 1-azidooctadecane. nih.govrsc.org This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed version and proceeds under mild, often aqueous, conditions. organic-chemistry.org

Mechanistic Considerations and Regioselectivity : The mechanism of CuAAC is significantly different from the uncatalyzed thermal cycloaddition. nih.govrsc.org It is generally accepted to proceed through a stepwise mechanism involving copper(I) acetylide intermediates. rsc.org The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide. nih.gov This copper acetylide then reacts with the azide in a stepwise manner, leading exclusively to the 1,4-regioisomer. nih.govrsc.orgresearchgate.net Density functional theory (DFT) calculations have shown that the formation of a dinuclear copper acetylide complex is a key feature, which then reacts with the azide. nih.govrsc.org The high regioselectivity is explained by the favorable two-center interaction between the copper-bound acetylide and the terminal nitrogen of the azide. nih.govrsc.org

Catalyst Systems and Reaction Optimization : The most common catalyst system for CuAAC involves the in situ reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. mdpi.combroadpharm.com To prevent the disproportionation and oxidation of the active copper(I) species and to enhance catalytic activity, various ligands are employed. glenresearch.com Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are widely used stabilizing ligands that protect the copper(I) from oxidation and increase the reaction rate. broadpharm.comacs.org Other effective catalyst systems include well-defined copper(I) complexes with N-heterocyclic carbene (NHC) or phosphine ligands, which can be particularly useful in organic solvents. nih.govnih.gov The choice of solvent can also influence the reaction rate, with water often being a beneficial medium. organic-chemistry.orguq.edu.au

Interactive Table: Comparison of CuAAC Catalyst Systems

| Catalyst System | Ligand | Solvent | Key Features | Citations |

| CuSO₄ / Sodium Ascorbate | None | Water/Organic | The original and most common system, though can have issues with copper precipitation. | mdpi.com |

| CuSO₄ / Sodium Ascorbate | TBTA | Organic | TBTA stabilizes Cu(I), preventing oxidation and improving efficiency. | glenresearch.com |

| CuSO₄ / Sodium Ascorbate | THPTA | Water | Water-soluble ligand, ideal for bioconjugation in aqueous environments. | broadpharm.com |

| CuI / DIPEA / HOAc | None | Various | Acid-base promoted system, efficient for triazole formation. | organic-chemistry.org |

| Pre-formed Cu(I) complexes | Phosphines, NHCs | Organic | Offer high activity and solubility in organic solvents. | nih.gov |

To address the cytotoxicity associated with the copper catalyst in CuAAC, which can be a limitation for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govmdpi.com This reaction does not require a metal catalyst and instead relies on the inherent ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide. chempep.commagtech.com.cn

Copper-Free Bioorthogonal Applications : SPAAC is a cornerstone of bioorthogonal chemistry, allowing for the covalent modification of biomolecules in their native environment without interfering with biological processes. chempep.comresearchgate.net The reaction is highly specific and proceeds under physiological conditions. mdpi.com The driving force for the reaction is the release of ring strain in the cyclooctyne (B158145) upon forming the more stable triazole ring. chempep.com Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics. interchim.fr SPAAC has been widely used for in vivo imaging, drug targeting, and the study of biological processes by attaching probes to azide-modified biomolecules. mdpi.comresearchgate.netnih.gov For instance, cells can be metabolically labeled with an azide-containing sugar, which can then be visualized by reacting it with a cyclooctyne-linked fluorescent dye. chempep.com

Interactive Table: Key Features of CuAAC vs. SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Citations |

| Catalyst | Copper(I) | None (driven by ring strain) | nih.govchempep.com |

| Alkyne Reactant | Terminal Alkyne | Strained Cycloalkyne (e.g., DBCO) | organic-chemistry.orginterchim.fr |

| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers (less of a concern with symmetrical cyclooctynes) | wikipedia.orgnih.gov |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this. | High, suitable for in vivo applications. | nih.govacs.orgmdpi.com |

| Reaction Rate | Generally very fast. | Can be slower than CuAAC, but newer cyclooctynes have improved rates. | organic-chemistry.orgmagtech.com.cn |

| Primary Application | Organic synthesis, materials science, ex vivo bioconjugation. | In vivo imaging, live-cell labeling, bioorthogonal chemistry. | nih.govchempep.comresearchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Activated Alkyne Partners

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, copper-free click chemistry reaction that relies on the high ring strain of cyclic alkynes to react with azides like 1-azidooctadecane. This bioorthogonal reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage. wikipedia.org The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems. broadpharm.com

A variety of strained cyclooctynes have been developed to enhance reaction kinetics. iris-biotech.de The reactivity of these alkynes is influenced by factors such as ring strain and the presence of electron-withdrawing groups. iris-biotech.de Some of the most common and reactive strained alkyne partners for azides include:

Dibenzocyclooctynes (DBCO or DIBO): These are widely used due to their high reactivity and stability. broadpharm.combaseclick.eu The fusion of benzene (B151609) rings to the cyclooctyne core increases ring strain, accelerating the cycloaddition with azides. wikipedia.org DBCO reagents can be functionalized to incorporate other molecules, facilitating bioconjugation. broadpharm.com

Bicyclo[6.1.0]non-4-yne (BCN): This cyclooctyne exhibits high reactivity due to the additional strain imparted by the fused cyclopropane (B1198618) ring. iris-biotech.de A key advantage of BCN is that it typically yields a single regioisomeric triazole product upon reaction with an azide. iris-biotech.de

Azadibenzocyclooctyne (ADIBO): These derivatives show comparable or even faster reaction rates than some other cyclooctynes. nih.gov

4,8-Diazacyclononyne (DACN): This class of strained alkynes demonstrates high reactivity towards azides, good thermal stability, and high bioorthogonality, with minimal side reactions with biological thiols. kanto.com.my

The choice of the strained alkyne partner can be tailored for specific applications, considering factors like reaction kinetics, stability, and solubility in aqueous media. iris-biotech.de For instance, in the context of modifying biomolecules like mRNA, a DBCO-modified partner can be reacted with an azido-modified mRNA, such as one containing 1-azidooctadecane, in a HEPES buffer at room temperature. baseclick.eu

Table 1: Comparison of Common Strain-Activated Alkyne Partners

| Alkyne Partner | Key Features | Typical Applications |

| Dibenzocyclooctyne (DBCO/DIBO) | High reactivity, good stability, widely commercially available. broadpharm.combaseclick.eu | Bioconjugation, labeling of biomolecules. broadpharm.com |

| Bicyclo[6.1.0]non-4-yne (BCN) | High reactivity, yields a single regioisomer. iris-biotech.de | Bioconjugation in aqueous media. iris-biotech.de |

| Azadibenzocyclooctyne (ADIBO) | Fast reaction kinetics. nih.gov | Labeling in biological systems. nih.gov |

| 4,8-Diazacyclononyne (DACN) | High reactivity, thermal stability, high bioorthogonality. kanto.com.my | Functional material synthesis, bioconjugation. kanto.com.my |

This table provides a summary of key features and applications of common strain-activated alkyne partners.

Staudinger Ligation

The Staudinger ligation is another significant bioorthogonal reaction that modifies the azido group of compounds like 1-azidooctadecane. It involves the reaction of an azide with a phosphine, typically one bearing an electrophilic trap, to form an aza-ylide intermediate that then rearranges to produce a stable amide bond.

The core of the Staudinger ligation is the reaction between an azide and a triarylphosphine. In the classical Staudinger reaction, the intermediate aza-ylide is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. However, for ligation purposes, the phosphine is engineered with an intramolecular ester or thioester group that can trap the aza-ylide. This intramolecular reaction leads to the formation of an amide bond, covalently linking the two reactant molecules. The reaction is highly selective and proceeds under mild, aqueous conditions, making it suitable for biological applications.

The Staudinger ligation has found numerous applications in bioconjugation, enabling the site-specific modification of proteins, cell surfaces, and other biomolecules. For instance, a biomolecule can be functionalized with a phosphine, while a probe or drug molecule, such as a derivative of 1-azidooctadecane, carries the azide. The subsequent ligation reaction forms a stable covalent bond between the two. This strategy has been employed for:

Protein Labeling: Attaching fluorescent probes or affinity tags to specific sites on proteins.

Cell Surface Engineering: Modifying the surface of living cells with new functionalities.

Drug Delivery: Conjugating drugs to targeting moieties.

The high chemoselectivity of the azide and phosphine groups ensures that the reaction proceeds without interfering with other functional groups present in a complex biological environment.

Phosphine-Mediated Reactions

Other Selective Reactions of the Azido Moiety

Beyond cycloaddition and ligation reactions, the azido group of 1-azidooctadecane can undergo other selective transformations.

The reduction of the azide group to a primary amine is a fundamental and widely used transformation. This reaction provides a straightforward method to introduce an amino group, which can then be used for further functionalization. Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally clean and efficient.

Staudinger Reaction: In the absence of an electrophilic trap, the reaction of an azide with a phosphine like triphenylphosphine, followed by hydrolysis of the intermediate aza-ylide, yields the primary amine.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect the reduction.

The resulting octadecylamine (B50001) is a valuable building block in the synthesis of surfactants, detergents, and other amphiphilic molecules.

Upon thermolysis or photolysis, organic azides can lose nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including:

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds, leading to the formation of new C-N bonds.

Rearrangements: The nitrene can undergo rearrangements, such as the Curtius-type rearrangement, to form isocyanates. These isocyanates are versatile intermediates that can react with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.

While the generation of nitrenes from 1-azidooctadecane can lead to a mixture of products due to the presence of multiple C-H bonds, under controlled conditions, it can be a useful method for creating complex molecular architectures.

Advanced Applications of 1 Azidooctadecane and Its Derivatives in Chemical Sciences

Polymer Science and Engineering

Integration into Polymer Architectures for Crosslinking Enhancement

1-Azidooctadecane is a valuable long-chain aliphatic azide (B81097) used to enhance the properties of polymers through crosslinking. The process involves chemically joining polymer chains with covalent bonds, which significantly improves the material's strength, durability, and thermal stability. ebeammachine.com The integration of the octadecyl azide moiety into a polymer structure provides a latent crosslinking functionality. Upon activation, typically by heat or UV light, the azide group (-N₃) decomposes to form a highly reactive nitrene intermediate. This nitrene can then undergo various insertion reactions, primarily into the carbon-hydrogen (C-H) bonds of adjacent polymer chains, creating a robust three-dimensional network. ebeammachine.comrsc.org

This crosslinking-induced enhancement of polymer properties has been demonstrated in various systems. For instance, the mechanical properties and solvent resistance of polymers like poly(methyl methacrylate) (PMMA) can be significantly improved through such crosslinking strategies. medcraveonline.com The long, flexible octadecyl chain of 1-azidooctadecane can also influence the physical characteristics of the final crosslinked material, imparting a degree of flexibility to the otherwise rigid network. This approach allows for the tuning of material properties, making polymers suitable for more demanding applications. liverpool.ac.uk

| Crosslinking Agent | Activation Method | Reactive Intermediate | Resulting Bond | Enhanced Properties |

| 1-Azidooctadecane | Thermal/UV | Nitrene | C-N | Mechanical Strength, Thermal Stability, Solvent Resistance |

Synthesis of Stimulus-Responsive Polymeric Materials

Stimulus-responsive polymers are advanced materials engineered to change their properties in response to external triggers like pH, temperature, or light. rsc.org 1-Azidooctadecane is a key building block in the synthesis of such materials due to its terminal azide group, which is perfectly suited for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mit.edu This highly efficient and specific reaction allows for the precise attachment of the hydrophobic 18-carbon chain of 1-azidooctadecane onto a polymer backbone functionalized with alkyne groups.

The incorporation of this long alkyl chain imparts amphiphilic character to the polymer, enabling it to self-assemble into structures like micelles in aqueous environments. These assemblies can be designed to be responsive to various stimuli. rsc.org For example, linkers that are sensitive to acidic conditions can be incorporated, allowing for the controlled disassembly of the polymer structure and the release of an encapsulated payload in a specific environment, such as a tumor microenvironment. nih.gov This strategy is a cornerstone in the development of smart materials for applications in drug delivery and biotechnology. advancedsciencenews.comijcrt.org

Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, tree-like macromolecules with a well-defined, three-dimensional structure. ijcrt.orgchemrxiv.org They consist of a central core, interior branches, and a periphery of terminal functional groups. kirj.ee The surface of dendrimers can be precisely modified to control their properties and functions. 1-Azidooctadecane serves as an important agent for the surface functionalization of dendrimers, especially those bearing alkyne groups on their periphery.

Utilizing the CuAAC click reaction, the azide group of 1-azidooctadecane can be efficiently attached to the alkyne-functionalized dendrimer surface. researchgate.net This modification appends long, hydrophobic octadecyl chains to the dendrimer's exterior, drastically altering its properties. The introduction of these chains can enhance the dendrimer's solubility in nonpolar solvents or induce self-assembly into larger supramolecular structures. This method provides a powerful tool for tailoring the characteristics of dendrimers for use in fields such as drug delivery, catalysis, and materials science. mdpi.com

Preparation of Functional Polymeric Monolithic Columns

Polymeric monolithic columns are a type of continuous, porous support used in modern chromatography. mdpi.com Unlike traditional columns packed with individual particles, a monolith consists of a single piece of porous polymer, which offers advantages like faster separations and lower backpressure. The surface chemistry of these columns is critical to their separation performance and can be tailored for specific applications. muni.cz

1-Azidooctadecane is used to functionalize these monolithic columns to create stationary phases for reversed-phase chromatography. The process typically begins with the synthesis of a monolithic column that has alkyne groups on its surface. Subsequently, 1-azidooctadecane is covalently attached to the surface via the CuAAC "click" reaction. mdpi.com This reaction grafts the long C18 alkyl chains onto the monolith, creating a hydrophobic stationary phase. acs.org This C18-functionalized column can then be used to separate molecules based on their hydrophobicity, a common technique for analyzing peptides, proteins, and other small molecules. mdpi.comacs.org

| Application | Role of 1-Azidooctadecane | Key Chemistry | Resulting Structure/Material |

| Crosslinking Enhancement | Provides a thermally or photochemically activated crosslinking site. | Nitrene insertion | 3D polymer network |

| Stimulus-Responsive Polymers | Introduces hydrophobic chains via click chemistry. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amphiphilic copolymers |

| Dendrimer Functionalization | Modifies the dendrimer surface with long alkyl chains. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Surface-functionalized dendrimers |

| Monolithic Columns | Creates a hydrophobic stationary phase for chromatography. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | C18-functionalized monolith |

Materials Science and Surface Functionalization

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a solid substrate. ossila.com These organized layers are created through the chemisorption of molecules that consist of a head group with a strong affinity for the substrate, a spacer chain, and a terminal functional group. wikipedia.org 1-Azidooctadecane is an ideal molecule for forming SAMs on various surfaces, including silicon and gold.

The formation process involves the azide headgroup of 1-azidooctadecane reacting with the substrate to form a stable bond. wikipedia.org The long octadecyl chains (the "tail") then align themselves, driven by van der Waals interactions, to create a densely packed and ordered monolayer. This process dramatically alters the surface properties of the substrate, for example, rendering it hydrophobic.

The preparation of high-quality SAMs requires careful control of conditions, including a clean environment and appropriate solvents, to prevent defects. sigmaaldrich.com The resulting azide-terminated SAM presents a versatile platform for further surface engineering. The terminal azide groups can be readily modified using click chemistry, allowing for the attachment of a wide array of molecules and the creation of complex, functional surfaces for applications in biosensors, electronics, and nanotechnology. ossila.comnih.gov

Fabrication on Diverse Substrates (e.g., Gold)

The fabrication of well-defined molecular layers on solid substrates is fundamental for creating advanced materials with tailored properties. 1-Azidooctadecane serves as a critical building block in the surface functionalization of various materials, most notably gold. The process often employs a post-modification strategy utilizing highly efficient "click chemistry" reactions. researchgate.net A common method involves the initial formation of a self-assembled monolayer (SAM) of a bifunctional linker molecule on the gold surface. Typically, this linker possesses a thiol group (-SH) at one end, which forms a strong covalent bond with the gold surface, and a terminal alkyne group at the other end.

Once this alkyne-terminated SAM is established, 1-azidooctadecane is introduced. The azide group of 1-azidooctadecane reacts specifically with the surface-bound alkyne groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage, covalently grafting the 18-carbon alkyl chain to the surface. This method allows for the creation of a dense, robust, and highly ordered organic layer, effectively transforming the chemical nature of the gold substrate. researchgate.net

Tailoring Surface Properties and Interfacial Phenomena

The attachment of 1-azidooctadecane to a surface dramatically alters its properties, particularly its interaction with the surrounding environment. nih.govnih.gov The long, saturated C18 alkyl chain is nonpolar and hydrophobic. When a surface is functionalized with a monolayer of 1-azidooctadecane, the outward-facing octadecyl chains create a low-energy, water-repellent interface. researchgate.net This modification can convert a high-energy, hydrophilic surface (like clean glass or metal oxides) into a low-energy, hydrophobic one.

This ability to tailor surface wettability is a key application. nih.govnih.gov The change in surface properties is quantifiable through measurements such as the water contact angle. A higher contact angle indicates greater hydrophobicity. The modification effectively reduces the surface energy, which in turn influences adhesion, friction, and biocompatibility. nih.govresearchgate.net This control over interfacial phenomena is crucial for applications ranging from anti-fouling coatings and microfluidic devices to specialized biocompatible materials. nih.gov

Table 1: Illustrative Impact of 1-Azidooctadecane Functionalization on Surface Wettability

| Substrate | Initial State | Water Contact Angle (Approx.) | Functionalization Method | Final State | Water Contact Angle (Approx.) |

| Glass (SiO₂) | Hydrophilic | < 30° | Silanization with alkyne-silane, followed by "click" reaction with 1-azidooctadecane | Hydrophobic | > 100° |

| Gold (Au) | Moderately Hydrophilic | ~ 60-70° | SAM of alkyne-thiol, followed by "click" reaction with 1-azidooctadecane | Hydrophobic | > 110° |

Controlled Surface Modification Techniques

The utility of 1-azidooctadecane in surface science is greatly enhanced by the precision of the chemical reactions used for its attachment. frontiersin.org Controlled surface modification is achieved primarily through bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, often referred to as "click chemistry". thermofisher.comwikipedia.org This family of reactions is characterized by high selectivity, quantitative yields, and tolerance to a wide range of functional groups and reaction conditions, which is essential for modifying complex surfaces without causing damage or side reactions. wikipedia.orgnih.gov

The process allows for spatial and density control of the immobilized molecules. numberanalytics.com By pre-patterning a surface with alkyne groups using techniques like microcontact printing or photolithography, 1-azidooctadecane can be attached only to specific, predefined areas. researchgate.net This creates chemically patterned surfaces with regions of differing hydrophobicity and functionality. Furthermore, the efficiency of the click reaction ensures that the surface density of the octadecyl chains can be precisely controlled by adjusting the reaction stoichiometry or the density of the initial alkyne groups. researchgate.net Such control is paramount for fabricating surfaces with predictable and reproducible properties. nih.gov

Functionalization of Nanomaterials and Interfaces

The principles of surface modification with 1-azidooctadecane extend to the nanoscale, enabling the functionalization of various nanomaterials, including metallic nanoparticles (e.g., gold, silver), quantum dots, and metal oxide nanoparticles. elsevier.comaspbs.com The functionalization of nanomaterials is critical for controlling their stability, solubility, and biological interactions. aspbs.comnih.gov

Attaching the long hydrocarbon chains of 1-azidooctadecane to a nanoparticle surface can serve several purposes:

Enhanced Dispersibility: It can render inorganic nanoparticles, which are often hydrophilic, dispersible in non-polar organic solvents and polymer matrices. aspbs.com

Creation of a Hydrophobic Shell: A coating of 1-azidooctadecane creates a hydrophobic surface on the nanomaterial, which can be useful for applications in catalysis or as fillers in hydrophobic polymers.

A Platform for Further Functionalization: The azide group itself can be the point of interest. Nanoparticles can be synthesized with a coating of 1-azidooctadecane, presenting a surface covered in reactive azide handles. These can then be used to attach other molecules, such as fluorescent dyes, targeting ligands, or drugs, via click chemistry. nih.govnih.gov This modular approach is a powerful strategy for designing multifunctional nanoparticle systems. mdpi.com

Bioconjugation and Chemical Biology Applications

Bioorthogonal Labeling Strategies Utilizing 1-Azidooctadecane

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.orgnih.gov 1-Azidooctadecane is an ideal tool for these strategies due to its azide functional group. The general labeling strategy is a two-step process. thermofisher.comnih.gov

Metabolic or Chemical Tagging: A target biomolecule (such as a protein, glycan, or lipid) is first tagged with a complementary bioorthogonal functional group, typically an alkyne or a strained cyclooctyne (B158145). thermofisher.com This can be achieved by feeding cells with a synthetic building block (e.g., an alkyne-modified amino acid or sugar) that is incorporated into biomolecules by the cell's own metabolic machinery. nih.govsciopen.com

Chemoselective Ligation: 1-Azidooctadecane is then introduced. Its azide group reacts exclusively with the alkyne-tagged biomolecule through a click reaction. thermofisher.commdpi.com

This strategy effectively attaches a long lipid tail to the biomolecule of interest. This "lipid leash" can be used to study and manipulate biological processes. For example, labeling a protein with 1-azidooctadecane can be used to investigate its interactions with cell membranes, to control its localization within the cell, or to study the effects of lipidation on protein function.

Site-Specific Derivatization of Biomolecules

While general metabolic labeling can tag a class of biomolecules, site-specific derivatization offers a higher level of precision, which is vital to preserve the biomolecule's structure and function. nih.govmdpi.com This approach aims to attach 1-azidooctadecane to a single, predetermined location on a complex biomolecule like a protein.

Several advanced techniques enable this level of control:

Unnatural Amino Acid Incorporation: Genetic code expansion allows for the incorporation of an alkyne-bearing unnatural amino acid at a specific site in a protein's sequence during its synthesis. The azide group of 1-azidooctadecane can then be precisely "clicked" onto this unique reactive handle. mdpi.com

Enzymatic Modification: Specific enzymes can be used to attach an alkyne-containing tag to a particular site on a protein or other biomolecule. mdpi.com

By achieving site-specific conjugation, researchers can create homogeneous bioconjugates where the lipid tail is attached at the exact same position in every molecule. nih.govmdpi.com This precision is crucial for structure-function studies, for developing therapeutic proteins that are targeted to membranes, and for constructing well-defined biomaterials.

Table 2: Research Findings in Site-Specific Derivatization

| Biomolecule Target | Site-Specification Method | Attached Probe via Click Chemistry | Research Goal |

| Protein | Unnatural amino acid with alkyne side chain | 1-Azidooctadecane | Study protein-membrane interactions at a specific domain. |

| Glycan | Metabolic labeling with alkyne-modified sugar | 1-Azidooctadecane | Investigate the role of lipidation on cell surface glycans. |

| Antibody | Enzymatic modification to install an alkyne tag | 1-Azidooctadecane | Create antibody-lipid conjugates for targeted delivery to cell membranes. |

Supramolecular Chemistry and Molecular Self-Assembly

1-Azidooctadecane and its derivatives are significant components in the field of supramolecular chemistry, which studies complex chemical systems formed by molecules linked through non-covalent bonds. news-medical.netwikipedia.org The azide group's ability to undergo "click" chemistry, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the covalent linking of molecules into elaborate, pre-designed structures. nih.gov

Mechanically interlocked molecular architectures (MIMAs) are compounds where molecules are linked topologically rather than covalently, much like keys on a key ring. news-medical.netwikipedia.orgnobelprize.org The synthesis of these structures, such as rotaxanes and catenanes, often employs a template-directed approach where bulky "stopper" groups are used to prevent the components from disassembling. researchgate.netiupac.orgic.ac.uked.gov

The long C18 alkyl chain of 1-azidooctadecane provides substantial steric hindrance, making it an effective precursor for these stopper groups. rsc.orgrsc.org For example, in the synthesis of a rotaxane, a macrocycle is threaded onto a linear molecule, or "axle." nih.gov The ends of this axle are then capped. By reacting 1-azidooctadecane with an alkyne-functionalized axle that is already threaded through a macrocycle, the azide group "clicks" into place, effectively locking the structure. rsc.orgrsc.org

| MIMAs Synthesis Approach | Key Components | Role of 1-Azidooctadecane Derivative | Resulting Architecture |

| Template-Directed Synthesis | Macrocycle, Linear Axle with Alkyne Ends | Forms bulky stopper group after CuAAC reaction | thno.orgRotaxane |

| Active Metal Template Synthesis | Metal catalyst, Threading components | Precursor to a component that can be "clicked" to capture the interlocked structure | Rotaxanes and Catenanes rsc.org |

Host-guest chemistry focuses on creating larger "host" molecules that can bind smaller "guest" molecules within their cavities. wikipedia.orgnih.govresearchgate.net The azide group of 1-azidooctadecane allows for its integration into larger host structures like cyclodextrins and calixarenes. nih.govrsc.org

The hydrophobic octadecyl chain is pivotal in these systems. It can form a nonpolar interior within a host's cavity to bind hydrophobic guests or be positioned on the host's exterior to modify its solubility and aggregation behavior. nih.gov This precise placement, enabled by the azide functionality, permits the fine-tuning of the host's binding capabilities and selectivity. nih.gov

Hierarchical self-assembly involves simple molecules forming well-defined initial structures that subsequently act as building blocks for more complex arrangements. acs.orgresearchgate.netresearchgate.netnih.gov Amphiphilic molecules derived from 1-azidooctadecane, featuring a polar triazole head and a long nonpolar tail, are well-suited for this process. acs.org

In aqueous environments, these amphiphiles can organize into various structures such as micelles, nanotubes, or vesicles. acs.org The final morphology is influenced by factors like concentration and temperature. The triazole ring, formed post-click reaction, can engage in hydrogen bonding or metal coordination, offering further command over the assembly process. These self-assembled entities can serve as templates for creating hierarchically organized materials. acs.orgresearchgate.net

Design of Host-Guest Systems

Nanotechnology and Quantum Dot Functionalization

Quantum dots (QDs) are semiconductor nanocrystals with size-tunable fluorescence, making them valuable in bioimaging and optoelectronics. nih.govmdpi.comlehigh.eduwikipedia.org For biological applications, their surfaces must be modified to ensure stability in aqueous media and to attach bioactive molecules. nih.govnih.gov

1-Azidooctadecane plays a role in creating a functional surface on these QDs. nih.gov Following synthesis, QDs are often coated with hydrophobic ligands. nih.gov A ligand exchange process can introduce molecules like 1-azidooctadecane derivatives. The long octadecyl chains help stabilize the QDs, while the azide group acts as a reactive point for further functionalization through click chemistry. nih.govacs.org This allows for the attachment of biomolecules, enabling the QDs to target specific biological entities. thno.orgnih.govlehigh.edu The use of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is often preferred to avoid the quenching of QD fluorescence by copper ions. nih.govnih.govlbl.gov

| Quantum Dot Application | Functionalization Strategy | Role of 1-Azidooctadecane Derivative | Benefit |

| Bioimaging | Ligand Exchange and Click Chemistry | Provides a stable, hydrophobic layer and an azide handle for bioconjugation | Enables water stability and targeted delivery of QDs nih.govnih.gov |

| Biosensing | Surface Passivation and Functionalization | Enhances quantum yield and provides sites for sensor molecule attachment | Improves sensitivity and specificity of QD-based sensors thno.orgwikipedia.org |

Catalysis-Related Research (as a component for creating catalysts or in catalytic processes)

While not a catalyst itself, 1-azidooctadecane is a valuable building block for synthesizing ligands and catalyst supports due to its versatile azide group and long alkyl chain.

In homogeneous catalysis, the ligand bound to a metal center is crucial for the catalyst's activity and selectivity. rsc.orgsigmaaldrich.comnih.govrsc.org The azide group of 1-azidooctadecane can be converted into a 1,2,3-triazole ring via the CuAAC reaction. nih.gov This triazole can then serve as an N-donor ligand for various transition metals. ub.edu

The attached octadecyl chain influences the resulting metal complex's properties. It can increase the catalyst's solubility in nonpolar solvents and create a specific steric environment around the metal center, which can affect the stereoselectivity of a reaction. pnas.orgresearchgate.net This modular approach allows for the creation of diverse ligand libraries to optimize catalytic performance for reactions like cross-coupling and oxidation. researchgate.net

Scaffold for Heterogeneous Catalyst Supports

The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. nih.gov A prominent strategy for catalyst immobilization involves the surface functionalization of support materials, such as silica (B1680970) or polymers, with reactive groups that can covalently bind to the catalyst molecule. nih.govrsc.org In this context, the azide group has emerged as a highly versatile anchor for catalyst immobilization through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org

Support materials like mesoporous silica (e.g., SBA-15) can be functionalized with azide groups, typically by using an azido-functionalized silane (B1218182) like azidopropyltrimethoxysilane. nih.gov This creates an "azide-functionalized support" that is ready to react with a catalyst molecule that has been modified to contain a terminal alkyne group. The CuAAC reaction then "clicks" the catalyst onto the support, forming a stable triazole linkage. acs.org This method has been successfully used to immobilize a variety of catalytic species, from organometallics to biomolecules. nih.govacs.org

While shorter-chain azides are commonly used for this purpose, the use of 1-azidooctadecane as a surface-modifying agent offers unique possibilities. By grafting 1-azidooctadecane onto a support surface, one would not only introduce the reactive azide handle for subsequent catalyst immobilization but also append a long C18 alkyl chain. This long hydrophobic chain can significantly alter the microenvironment of the catalytic site. For instance, creating a hydrophobic surface on a silica support could be advantageous for reactions involving non-polar substrates in aqueous media, potentially enhancing substrate concentration near the active sites and improving reaction rates. The long alkyl chains can also create a protective layer, potentially increasing the stability and lifetime of the immobilized catalyst.

The general approach for utilizing an azide-functionalized support is outlined in the table below, which summarizes findings from studies on similar systems.

| Support Material | Azide Functionalization Method | Catalyst/Molecule Immobilized (via Alkyne) | Application |

| Mesoporous Silica (SBA-15) | Co-condensation with azidopropyl-functionalized silanes | Ethynylated organic moieties, organometallic pincer complexes | Heterogeneous catalysis, controlled surface modification |

| Polymeric Surfaces | Functionalization with reactive ester polymer brushes followed by attachment of cyclopropenone-masked dibenzocyclooctynes for reaction with azides | Azide-containing molecules (general) | Spatially resolved chemical functionalization |

| Activated Charcoal | Adsorption of copper nanoparticles | Organic azides and terminal alkynes react on the catalyst surface | Synthesis of 1,2,3-triazoles |

| Reverse Phase Silica Gel | Aminopropyl-functionalization followed by reaction with an azide-containing reagent | Copper(I) and Copper(II) ions for in-situ catalyst formation | Azide-alkyne cycloaddition reactions in water |

This table presents a summary of methodologies for creating and using azide-functionalized supports for catalysis, providing a conceptual framework for the potential application of 1-azidooctadecane.

Corrosion Inhibition Studies Utilizing 1-Azidooctadecane Derivatives

The synthesis of organic molecules as corrosion inhibitors is a field of immense industrial and academic importance. An effective corrosion inhibitor typically possesses a "head and tail" structure: a polar head group that adsorbs onto the metal surface and a non-polar tail that forms a hydrophobic barrier, repelling corrosive species. ijcsi.pro Derivatives of 1-azidooctadecane are excellent candidates for this application. Through the versatile CuAAC (click chemistry) reaction, the terminal azide group of 1-azidooctadecane can be reacted with a wide variety of terminal alkynes to generate 1,4-disubstituted 1,2,3-triazoles. mdpi.com

These resulting triazole derivatives feature:

A polar, nitrogen-rich 1,2,3-triazole ring that can strongly adsorb onto a metal surface through its heteroatoms. mdpi.comnih.gov

A long, hydrophobic octadecyl (C18) tail inherited from the 1-azidooctadecane precursor, which forms a dense, protective film on the metal surface.

The combination of a strongly adsorbing head group and a long hydrophobic tail makes these molecules highly effective at preventing the corrosion of various metals, such as steel and aluminum, in aggressive acidic or basic environments. ijcsi.promdpi.com The efficiency of these inhibitors is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), which can quantify the reduction in corrosion rate. nih.gov

Research has shown that the length of the alkyl chain plays a significant role in the effectiveness of triazole-based corrosion inhibitors, with longer chains generally providing better protection due to enhanced hydrophobic effects. ijcsi.pro The straightforward synthesis via click chemistry allows for the creation of a diverse library of inhibitors from 1-azidooctadecane by simply varying the alkyne reaction partner, enabling the fine-tuning of their properties for specific applications. mdpi.com

The table below summarizes research findings on triazole derivatives with long alkyl chains, which serve as models for the performance of 1-azidooctadecane derivatives.

| Inhibitor Derivative (Conceptualized from 1-Azidooctadecane) | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Research Findings |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | 1 M HCl | ~95% | Acts as a mixed-type inhibitor, forming a protective film on the steel surface through both physisorption and chemisorption. mdpi.com |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | Mild Steel | 1.0 M HCl | 95.3% | Functions as a mixed-type inhibitor, with adsorption following the Langmuir isotherm model, indicating both physical and chemical bonding to the surface. researchgate.net |

| Theophylline-Triazole Derivatives | API 5L X52 Steel | 1 M HCl | ~90% | Inhibition efficiency increases with inhibitor concentration, enhancing the charge transfer resistance at the metal-solution interface. nih.gov |

| 1-Octadecyl-1H-imidazole | Copper | NaCl solutions | High | Forms a self-assembled monolayer with high hydrophobicity, providing excellent protection against corrosion. ijcsi.pro |

This table showcases the effectiveness of long-chain triazole derivatives as corrosion inhibitors, demonstrating the potential of compounds synthesized from 1-azidooctadecane.

Analytical Characterization and Spectroscopic Investigations of 1 Azidooctadecane and Its Functionalized Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing information about the chemical environment of individual atoms. For 1-azidooctadecane, both ¹H and ¹³C NMR are used to confirm its structure.

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The carbon atom attached to the electron-withdrawing azide (B81097) group (C1) is significantly deshielded and appears at a characteristic downfield chemical shift. The remaining methylene (B1212753) carbons of the long alkyl chain produce a series of signals in the more shielded, upfield region of the spectrum. The terminal methyl group (C18) is the most shielded and appears at the highest field.

Detailed ¹³C NMR spectral data for 1-azidooctadecane in deuterated chloroform (B151607) (CDCl₃) has been reported, allowing for the precise assignment of each carbon atom. ijrps.com

Table 1: ¹³C NMR Chemical Shifts for 1-Azidooctadecane in CDCl₃ ijrps.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂N₃) | 51.5 |

| C2 | 29.0 |

| C3 | 26.8 |

| C4-C15 | 29.7, 29.6, 29.5, 29.4, 29.2 |

| C16 | 32.0 |

| C17 | 22.8 |

| C18 (-CH₃) | 14.2 |

Note: The signals for the central methylene carbons (C4-C15) often overlap, resulting in a dense cluster of peaks.

In addition to standard ¹³C NMR, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further confirming the structural assignment. libretexts.org For 1-azidooctadecane, DEPT experiments would confirm the presence of one methyl group, sixteen methylene groups, and the absence of any methine or quaternary carbons.

Infrared (IR) Spectroscopy (e.g., IRRAS for surface analysis)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. researchgate.net In 1-azidooctadecane, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in the region of 2100 cm⁻¹. youtube.com

Other characteristic absorptions include the C-H stretching vibrations of the long alkyl chain, which are observed just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching modes of the methylene (CH₂) groups appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The C-H bending vibrations (scissoring and rocking) of the methylene groups are found in the fingerprint region, typically around 1465 cm⁻¹. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for 1-Azidooctadecane

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Azide (-N₃) | ~2100 | Strong |

| Asymmetric C-H Stretch | Methylene (-CH₂) | ~2920 | Strong |

| Symmetric C-H Stretch | Methylene (-CH₂) | ~2850 | Strong |

When 1-azidooctadecane is used to form self-assembled monolayers (SAMs) on surfaces like gold, Infrared Reflection-Absorption Spectroscopy (IRRAS) becomes an invaluable technique for surface analysis. researchgate.net IRRAS is highly sensitive to the orientation of molecules on a reflective surface. researchgate.net By analyzing the intensity of the C-H stretching bands, the conformational order and the average tilt angle of the alkyl chains with respect to the surface normal can be determined. researchgate.net Highly ordered, all-trans alkyl chains in a closely packed monolayer will exhibit sharp and intense C-H stretching bands at lower wavenumbers compared to disordered, gauche-conformed chains. researchgate.net

Advanced Spectroscopic Methodologies for Complex System Analysis

For more complex systems involving 1-azidooctadecane, such as its incorporation into larger molecular architectures or its behavior at interfaces, advanced spectroscopic techniques provide deeper insights.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a surface-specific nonlinear optical spectroscopy technique that provides vibrational spectra of molecules at interfaces. libretexts.orgirdg.orgnih.gov Unlike IRRAS, SFG is inherently interface-selective, meaning it does not generate a signal from the bulk media, making it ideal for studying monolayers at liquid-solid or liquid-air interfaces without interference. libretexts.orgnih.gov In the context of 1-azidooctadecane functionalized surfaces, SFG can be used to probe the vibrational structure of the terminal azide group and the alkyl chain, yielding information about molecular orientation and ordering at the interface with high sensitivity. rsc.org

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another vibrational spectroscopy technique that provides a molecular fingerprint. upi.edu It is complementary to IR spectroscopy, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. hmdb.ca For 1-azidooctadecane, Raman spectroscopy can also detect the characteristic azide stretch and the various C-H and C-C vibrations of the alkyl chain. In functionalized systems, such as when 1-azidooctadecane is clicked onto another molecule to form a triazole, Raman spectroscopy can be used to monitor the disappearance of the azide peak and the appearance of new peaks corresponding to the triazole ring, confirming the reaction progress.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 1-azidooctadecane (C₁₈H₃₇N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. ijrps.comresearchgate.net For instance, ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) can be used to confirm the formation of products from reactions involving 1-azidooctadecane by verifying the exact mass of the resulting compound. ijrps.com

The fragmentation of the 1-azidooctadecane molecular ion in an electron ionization (EI) mass spectrometer is expected to follow patterns typical for long-chain alkyl compounds and alkyl azides. A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would lead to a significant fragment ion at [M-28]⁺. Subsequent fragmentation would likely involve the cleavage of C-C bonds along the alkyl chain, producing a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). The most stable carbocations would give rise to the most abundant peaks in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Azidooctadecane

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₈H₃₇N₃]⁺• | Molecular Ion | 295 |

| [C₁₈H₃₇N]⁺• | Loss of N₂ | 267 |

Theoretical and Computational Studies on 1 Azidooctadecane Reactivity and Derived Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways and energetic landscapes of chemical transformations involving 1-azidooctadecane. scienceopen.com While full DFT calculations on the entire 1-azidooctadecane molecule can be computationally expensive, studies on smaller, representative model compounds like methyl azide (B81097), benzyl (B1604629) azide, or other short-chain alkyl azides provide critical data on the intrinsic reactivity of the azide functional group. researchgate.netnih.gov

The primary reactions of interest for 1-azidooctadecane are the 1,3-dipolar cycloaddition (a cornerstone of "click chemistry") and thermal decomposition.

1,3-Dipolar Cycloaddition Reactions: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has a high activation barrier, often requiring elevated temperatures and resulting in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgunimi.it Computational studies have quantified this barrier. For the reaction between methyl azide and propyne, the activation energy is calculated to be around 26 kcal/mol.

Catalysis dramatically alters this landscape. Both copper(I) and ruthenium complexes are used to catalyze the azide-alkyne cycloaddition (CuAAC and RuAAC), making the reaction faster, more efficient, and highly regioselective. nih.govorganic-chemistry.org DFT calculations have been crucial in mapping out the mechanistic pathways for these catalyzed reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds exclusively to form the 1,4-disubstituted 1,2,3-triazole. nih.gov DFT calculations support a mechanism involving the formation of a copper(I) acetylide intermediate. nih.govorganic-chemistry.org The presence of a second copper atom has been suggested by computational models to further lower the activation energy. nih.gov The long octadecyl chain of 1-azidooctadecane is not expected to significantly alter the electronic mechanism at the azide terminus but may introduce steric effects depending on the reaction environment.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction typically yields the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.org DFT studies on model systems with [CpRuCl] catalysts show a mechanism involving oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, followed by reductive elimination. researchgate.netorganic-chemistry.org The reductive elimination step is often found to be rate-determining. organic-chemistry.org Calculations comparing different ligands (e.g., Cp vs. Cp*) and substrates (terminal vs. internal alkynes) have helped to rationalize the observed experimental regioselectivity. researchgate.net

| Reaction Type | Model Reactants | Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Uncatalyzed Cycloaddition | Methyl Azide + Propyne | DFT (B3LYP) | ~26.0 | High activation barrier, leading to slow reaction. |

| Cu(I)-Catalyzed (CuAAC) | Methyl Azide + Propyne | DFT | Significantly lowered | Formation of a copper acetylide intermediate is key. nih.gov |

| Ru-Catalyzed (RuAAC) | Methyl Azide + Propyne | DFT | ~11.5 (rate-determining step) | Proceeds via a ruthenacycle intermediate. |

Thermal Decomposition: Organic azides are known to be thermally sensitive. Quantum chemical calculations and ab initio molecular dynamics simulations on various organic azides reveal that the primary initiation step is the cleavage of the Nα–Nβ bond, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. nih.govmdpi.com For 1-azidooctadecane, this would result in octadecylnitrene. The decomposition of glycidyl (B131873) azide polyol (GAP), an energetic polymer, shows that the azide group decomposition occurs at temperatures around 230-280°C. mdpi.com First-principles molecular dynamics simulations on other energetic materials confirm that N-N₂ bond homolysis is the preferential initial decomposition step. nih.gov

Molecular Dynamics Simulations of Assemblies and Interfaces

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, making them ideal for investigating the structure and dynamics of 1-azidooctadecane in condensed phases, such as self-assembled monolayers (SAMs) or at liquid-solid interfaces. nih.govrsc.org These simulations model the interactions between all atoms in the system over time, providing a moving picture of how these molecules organize and behave. nih.gov

While specific MD studies focusing solely on 1-azidooctadecane are not abundant, extensive research on analogous long-chain alkanethiols and alkylsiloxanes on surfaces like gold and silica (B1680970) provides a clear framework for understanding its behavior. stanford.edupnas.orgosti.gov In these systems, 1-azidooctadecane would typically be anchored to a surface (e.g., via a thiol or silane (B1218182) group) to form a SAM.

Key insights from these simulations include:

Molecular Packing and Orientation: MD simulations show that long alkyl chains in a dense monolayer adopt a relatively ordered, all-trans conformation, tilting at a specific angle with respect to the surface normal to maximize van der Waals interactions between adjacent chains. pnas.org For alkanethiols on a Au(111) surface, this tilt angle is typically around 30°. pnas.org The terminal azide group, being larger and more polar than a methyl group, can influence the packing and order of the outermost layer of the SAM.

Interfacial Structure: The azide headgroups create a unique chemical interface. MD simulations can probe the structure of this interface, including its interaction with solvents or other molecules. The orientation of the azide groups will dictate the surface's electrostatic potential and its ability to participate in reactions or hydrogen bonding. researchgate.net

Chain Dynamics: The alkyl chains are not static but undergo rapid structural fluctuations, including gauche defects, tilting, and rotational motions. stanford.edu MD simulations, often in conjunction with experimental techniques like 2D IR spectroscopy, can quantify the timescales of these motions, which typically occur on the picosecond to nanosecond scale. pnas.org The dynamics are influenced by factors like surface coverage and the chemical nature of the headgroup. pnas.orgosti.gov

| System Property | Typical Finding from MD Simulations | Relevance to 1-Azidooctadecane |

|---|---|---|

| Alkyl Chain Tilt Angle (θc) | ~30-37° for alkanethiols on Au(111). pnas.org | Determines the thickness and packing density of the monolayer. |

| Surface Coverage | Affects chain ordering and headgroup orientation. nih.gov | Higher coverage leads to more ordered structures. |

| Orientational Dynamics | Occur on picosecond to nanosecond timescales. stanford.edu | Reflects the flexibility of the chains and the mobility of the azide headgroup. |

| Force Field | OPLS-AA, CHARMM, GROMOS are commonly used. | The choice of force field is critical for accurately modeling interatomic interactions. |

Structure-Property Relationships Derived from Computational Models

Quantitative Structure-Property Relationship (QSPR) models use computational methods to correlate the chemical structure of a molecule with its macroscopic properties. intofuture.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the molecule. hnust.edu.cn By establishing a mathematical relationship between these descriptors and an experimentally measured property for a training set of molecules, a model can be created to predict that property for new, untested compounds. intofuture.org

For 1-azidooctadecane, QSPR models could be developed to predict a variety of important physical and chemical properties. While specific QSPR models for 1-azidooctadecane are not prominent in the literature, models for related homologous series like n-alkanes, alcohols, and other long-chain substances demonstrate the utility of the approach. hnust.edu.cnresearchgate.netresearchgate.net

The key steps in building a QSPR model for properties of 1-azidooctadecane and related compounds would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be computed. For 1-azidooctadecane, these would capture features of both the long, nonpolar alkyl chain and the compact, polar azide headgroup.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, gradient boosting), a correlation is established between the descriptors and a target property. hnust.edu.cnarxiv.org

Validation: The model's predictive power is tested against a set of molecules not used in the training process. intofuture.org

| Descriptor Class | Example Descriptor | Potential Property Influenced | Expected Relationship |

|---|---|---|---|

| Topological | Number of Carbon Atoms (nC) | Boiling Point, Viscosity | Property increases with nC due to increased van der Waals forces. intofuture.org |

| Constitutional | Molecular Weight | Density, Boiling Point | Properties generally increase with molecular weight. |

| Electronic | Dipole Moment | Solubility in Polar Solvents, Surface Energy | A higher dipole moment (from the azide group) would increase polarity and surface energy. mdpi.com |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Electron Affinity | Relates to the molecule's ability to donate or accept electrons in a reaction. informaticsjournals.co.in |

| Geometrical | Molecular Surface Area | Chromatographic Retention Time | Larger surface area leads to stronger interactions with stationary phases. |

By applying these computational approaches, a deeper, quantitative understanding of 1-azidooctadecane's behavior can be achieved, guiding its application in areas from surface modification to synthetic chemistry.

Future Research Directions and Emerging Paradigms for 1 Azidooctadecane

Integration with Advanced Manufacturing Technologies

Advanced manufacturing, which encompasses a range of technologies like additive manufacturing (3D printing), robotics, and the Industrial Internet of Things (IIoT), is transforming how products are designed and created. amtce.iethe-mtc.orgiitm.ac.in The unique properties of 1-Azidooctadecane could be leveraged to develop new materials and processes within this paradigm. Future research is anticipated to focus on incorporating this compound into advanced manufacturing workflows to create components with enhanced or novel functionalities.

Potential research avenues include:

Functional Inks for Additive Manufacturing: 1-Azidooctadecane could be incorporated into polymer resins or inks for 3D printing. The terminal azide (B81097) group provides a reactive handle for post-fabrication surface modification. This would allow for the printing of a structural object which can then be chemically functionalized in specific areas, for example, to attach biomolecules, catalysts, or sensor molecules.

Surface Modification of Manufacturing Components: The long alkyl chain of 1-Azidooctadecane can be used to create hydrophobic or self-assembled monolayer (SAM) coatings on manufacturing equipment or products. These coatings could impart properties such as chemical resistance, lubricity, or anti-fouling characteristics. The azide group allows for covalent attachment to appropriately prepared surfaces, ensuring a durable and robust coating.

Development of Smart Sensors: The azide group is a key component in "click chemistry," a class of reactions that are highly efficient and specific. acs.org This chemistry can be used to immobilize 1-Azidooctadecane onto sensor substrates. The long alkyl chain could then act as a sensitive layer that interacts with specific analytes, potentially for environmental monitoring or process control within an IIoT framework. Research in this area would merge molecular design with digital manufacturing technologies. amtce.ie

| Advanced Manufacturing Area | Potential Role of 1-Azidooctadecane | Enabling Chemistry | Potential Impact |

|---|---|---|---|

| Additive Manufacturing (3D Printing) | Component of functional inks/resins | Post-polymerization modification via azide-alkyne cycloaddition | Creation of 3D objects with chemically active and customizable surfaces |

| Advanced Coatings | Surface modifying agent for equipment and products | Self-Assembled Monolayer (SAM) formation; Covalent surface attachment | Enhanced durability, hydrophobicity, and chemical resistance of manufactured goods |

| IIoT & Smart Sensors | Active layer in chemical sensors | Click chemistry for immobilization onto sensor platforms | Development of highly sensitive and specific sensors for real-time monitoring |

Novel Functional Material Design

The design of novel materials with tailored properties is a cornerstone of modern materials science. cngmd-efrc.orgrsc.org 1-Azidooctadecane serves as a versatile building block for creating such materials, primarily through reactions involving its azide terminus. Research is increasingly focused on using this compound to construct complex molecular architectures and functional surfaces.

Key research findings and future directions include:

Chromatographic Materials: 1-Azidooctadecane has been successfully used in the post-polymerization modification of monolithic columns for chromatography. mdpi.com In this application, a polymer monolith with pendent alkyne groups is treated with 1-Azidooctadecane using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nii.ac.jpresearchgate.net This process grafts the C18 alkyl chain onto the surface of the monolith, creating a hydrophobic stationary phase for separating molecules. Future work may explore the creation of novel separation media with mixed functionalities by co-grafting 1-Azidooctadecane with other azides.

Liquid Crystals: Researchers have demonstrated the synthesis of cyclodextrin-based liquid crystals by reacting a functionalized cyclodextrin (B1172386) with 1-Azidooctadecane. The long alkyl chains of the 1-Azidooctadecane molecules, when attached to the cyclodextrin core, can induce the self-assembly and long-range ordering characteristic of liquid crystalline phases. This opens pathways to new materials for displays and sensors.

Biofunctional Surfaces and Polymers: The "click chemistry" compatibility of the azide group is widely exploited to attach biological molecules to surfaces and polymers. acs.org 1-Azidooctadecane can be used to first create a hydrophobic surface coating, which can then be patterned with biomolecules via its azide group. This is critical for applications like biosensors, biocompatible coatings, and platforms for studying cell behavior. acs.orgmdpi.com

| Functional Material | Synthetic Approach | Role of 1-Azidooctadecane | Reference Finding |

|---|---|---|---|

| Chromatography Columns | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides a C18 hydrophobic stationary phase | Used to modify poly(GMA-co-EDMA) and poly(VBC-co-DVB) monoliths. mdpi.comnii.ac.jp |

| Liquid Crystals | Reaction with functionalized cyclodextrins | Induces self-assembly through its long alkyl chain | Synthesis of novel cyclodextrin-based liquid crystals has been reported. |

| Biofunctional Polymers | Click chemistry ligation (e.g., CuAAC, RuAAC) | Acts as a linker to attach hydrophobic chains to polymer backbones | Azide-functionalized polymers allow for easy post-polymerization modification. acs.org |

Cross-Disciplinary Research Synergies

The future of innovation with 1-Azidooctadecane lies in fostering collaborations across diverse scientific disciplines. imt-atlantique.frnih.gov The compound's versatility makes it a point of convergence for chemistry, materials science, biology, and engineering. Solving complex challenges, from creating new medical diagnostics to developing sustainable technologies, will require the integration of knowledge and techniques from these different fields. hi.isroutledge.com

Emerging synergistic opportunities include:

Chemistry and Materials Science: The synthesis of novel polymers and composites using 1-Azidooctadecane is a clear synergy. Chemists can design and synthesize new azide-containing monomers or initiators, while materials scientists can polymerize these molecules and characterize the physical, thermal, and mechanical properties of the resulting materials. mdpi.com

Materials Science and Biology: The development of advanced biomaterials represents a major area of cross-disciplinary research. Materials scientists can use 1-Azidooctadecane to create scaffolds, hydrogels, or nanoparticles. acs.org Biologists can then test the biocompatibility of these materials, study cell adhesion and growth, and explore their use in tissue engineering or as drug delivery vehicles.

Chemistry, Engineering, and Medicine: A prime example of a multi-disciplinary synergy is the development of a targeted drug delivery system. Chemists would synthesize a derivative of 1-Azidooctadecane, perhaps as part of a larger nanoparticle structure. Engineers would design and fabricate the delivery vehicle and characterize its release kinetics. Medical researchers would then test the efficacy and targeting of the system in preclinical models. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields a different isomer than the copper-catalyzed reaction, offers an alternative chemical tool for creating unique structures for such applications. acs.org

| Collaborating Disciplines | Example Research Project | Contribution of 1-Azidooctadecane | Potential Outcome |

|---|---|---|---|

| Chemistry & Materials Science | Development of self-healing polymers | Provides long, interdigitating alkyl chains for physical cross-linking and a reactive azide for chemical cross-linking | Durable materials that can repair themselves, extending product lifespan |

| Materials Science & Biology | Creating patterned surfaces for cell culture studies | Forms a base hydrophobic monolayer that can be selectively functionalized with cell-adhesive peptides via its azide group | Advanced tools for understanding cell-surface interactions and tissue formation acs.org |

| Chemistry, Engineering, & Medicine | Fabrication of a biosensor for disease markers | Used to immobilize capture antibodies onto a sensor chip via click chemistry | A highly sensitive and specific diagnostic device for early disease detection mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 1-Azidooctadecane with high purity (>95%)?